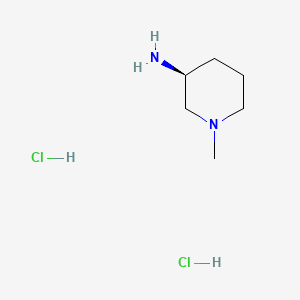

(S)-1-Methylpiperidin-3-amine dihydrochloride

Description

(S)-1-Methylpiperidin-3-amine dihydrochloride (CAS No. 1440799-70-1) is a chiral piperidine derivative characterized by a methyl group at the 1-position and an amine group at the 3-position of the piperidine ring. The dihydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research. This compound is structurally related to bioactive molecules, particularly in the context of receptor modulation and enzyme inhibition. Its stereochemistry (S-configuration) is critical for interactions with chiral biological targets, influencing both pharmacokinetic and pharmacodynamic properties .

Propriétés

IUPAC Name |

(3S)-1-methylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-8-4-2-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOGVMPUQUBQTC-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157849-51-8 | |

| Record name | (3S)-1-methylpiperidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of Racemic 3-Aminopiperidine Dihydrochloride

Racemic 3-aminopiperidine dihydrochloride is synthesized via hydrogenation of N-acetyl-3-aminopyridine using palladium on carbon (Pd/C) in acetic acid. Subsequent acidic hydrolysis removes the acetyl group, yielding the racemic dihydrochloride salt with >95% purity.

Diastereomeric Salt Formation and Resolution

The racemic mixture is neutralized and treated with dibenzoyl-(D)-tartaric acid in isopropyl alcohol/water. This solvent system enhances diastereomeric excess (d.e.) to >98% after two recrystallizations. Acid exchange with HCl in isopropyl alcohol/water further upgrades enantiomeric excess (e.e.) to >98% for the (S)-enantiomer.

Key Data:

Asymmetric Reductive Amination

Reductive Methylation of (S)-3-Aminopiperidine

(S)-3-Aminopiperidine undergoes reductive methylation with formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol/water at 0–25°C. The reaction achieves 72% yield after HCl salt formation.

Reaction Conditions:

-

Temperature: 0°C → 25°C (overnight)

-

Reagents: Formaldehyde (30% aq.), NaBH₃CN (1.5 eq.)

Cyclization of Amino Acid Derivatives

D-Glutamic Acid Route

A five-step synthesis from D-glutamic acid (Scheme 1) avoids resolution steps:

-

Esterification and Boc Protection: D-Glutamic acid is esterified with SOCl₂/MeOH, followed by Boc protection using (Boc)₂O in dioxane (99% yield).

-

Ester Reduction: LiAlH₄ reduces the diester to diol (85% yield).

-

Cyclization: Mesylation and intramolecular amination form the piperidine ring (78% yield).

-

Boc Deprotection: HCl/MeOH cleaves the Boc group, yielding (S)-1-methylpiperidin-3-amine dihydrochloride (91% yield).

Advantages:

Hydrogenation of Pyridine Derivatives

Enantioselective Hydrogenation

N-Acetyl-3-aminopyridine is hydrogenated using Rhodium (Rh)/Josiphos catalysts in acetic acid, achieving 90–95% e.e.. Subsequent hydrolysis and methylation yield the (S)-enantiomer.

Catalyst System:

Comparative Analysis of Methods

| Method | Yield (%) | e.e. (%) | Scalability | Cost |

|---|---|---|---|---|

| Chiral Resolution | 65–70 | >98 | High | Moderate |

| Reductive Amination | 70–75 | 95–98 | Medium | Low |

| Amino Acid Cyclization | 80–85 | >99 | High | High |

| Hydrogenation | 60–65 | 90–95 | Low | High |

Industrial Considerations

The amino acid cyclization route is favored for large-scale production due to high enantiopurity and fewer purification steps. In contrast, reductive amination offers cost advantages for small batches. Recent patents highlight solvent optimization (e.g., isopropyl alcohol/water) to minimize waste and improve e.e..

Emerging Techniques

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-Methylpiperidin-3-amine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Applications De Recherche Scientifique

(S)-1-Methylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological processes and as a precursor for biologically active molecules.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mécanisme D'action

The mechanism of action of (S)-1-Methylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Chemical Similarity

The following table summarizes key structural analogs of (S)-1-Methylpiperidin-3-amine dihydrochloride, along with their similarity scores (calculated using cheminformatics tools) and basic properties:

| Compound Name | CAS No. | Similarity Score | Molecular Formula | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|---|---|

| (1S,2S)-2-(Piperidin-1-yl)cyclohexanamine | 219320-28-2 | 0.92 | C11H22N2 | 182.31 | Cyclohexane ring; higher lipophilicity |

| (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride | 127294-77-3 | 0.92 | C7H17N2Cl2 | 209.13 | Pyrrolidine core; reduced ring strain |

| (S)-Quinuclidin-3-amine dihydrochloride | 119904-90-4 | 0.88 | C7H15N2Cl2 | 200.12 | Bicyclic structure; rigid conformation |

| (S)-1-Ethylpiperidin-3-amine dihydrogen chloride | 1149384-34-8 | N/A | C7H16N2Cl2 | 128.22 (free base) | Ethyl substituent; lower pKa (~11.06) |

Notes:

- Similarity scores (0.88–0.96) reflect shared piperidine/pyrrolidine cores and amine functionalities but differ in substituents and ring systems .

- The ethyl-substituted analog (CAS 1149384-34-8) exhibits a lower predicted pKa (~11.06 vs. ~10.5 for the target compound), suggesting altered basicity and solubility .

Physicochemical and Pharmacological Differences

Ring System Variations

- Pyrrolidine vs. Piperidine : The pyrrolidine analog (CAS 127294-77-3) has a 5-membered ring, reducing steric hindrance but increasing ring strain compared to the 6-membered piperidine core of the target compound. This may influence binding affinity to enzymes like proteases or kinases .

Substituent Effects

- Methyl vs. Ethyl Groups : The ethyl-substituted derivative (CAS 1149384-34-8) has a longer alkyl chain, increasing lipophilicity (predicted density: 0.898 g/cm³) and altering metabolic stability .

- Benzyl Derivatives : Compounds like 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride (CAS A1329159) introduce aromatic groups, enhancing π-π stacking interactions in receptor binding but reducing solubility .

Activité Biologique

(S)-1-Methylpiperidin-3-amine dihydrochloride is a compound that has gained attention in medicinal chemistry due to its significant biological activity, particularly in the modulation of neurotransmitter systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C6H16Cl2N2

- CAS Number : 1157849-51-8

- Solubility : Highly soluble in water, making it suitable for various laboratory and industrial applications.

This compound interacts with various neurotransmitter receptors and enzymes, influencing neurological pathways. Its structure allows it to act as an agonist or antagonist at specific receptors, affecting processes such as neurotransmitter reuptake and signaling pathways. Notably, it has been shown to cross the blood-brain barrier, enhancing its relevance in neuropharmacology.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : It has been implicated in the modulation of neurotransmitter systems, potentially leading to therapeutic effects in neurological disorders.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter metabolism, contributing to its pharmacological effects.

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Influences signaling pathways related to neurotransmitters. |

| Enzyme Inhibition | Potential inhibition of enzymes such as acetylcholinesterase. |

| Anticancer Properties | Exhibits cytotoxicity against certain cancer cell lines. |

Case Studies and Research Findings

- Neuropharmacological Studies :

- Anticancer Activity :

- Alzheimer’s Disease Research :

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine derivatives, which exhibit unique biological activities. Below is a comparison table highlighting some related compounds.

Table 2: Comparison of Piperidine Derivatives

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| 1-Methylpiperidin-3-amine | 894808-73-2 | Similar structure; used in similar applications |

| (S)-3-Amino-1-methylpiperidin-2-one HCl | 956109-56-1 | Distinct biological activity; used in synthesis |

| (R)-1-Methylpiperidin-3-amine | 1157849-51-8 | Enantiomer with different pharmacological properties |

Q & A

Q. What are the recommended methods for synthesizing (S)-1-Methylpiperidin-3-amine dihydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves enantioselective routes such as chiral resolution or asymmetric catalysis. A common approach includes:

Reductive amination : Reacting 1-methylpiperidin-3-one with a chiral amine precursor under hydrogenation conditions.

Salt formation : Isolation of the (S)-enantiomer via diastereomeric salt crystallization using chiral acids (e.g., tartaric acid derivatives).

Q. How can the enantiomeric purity of this compound be accurately determined?

- Methodological Answer : Use chiral analytical techniques:

- Chiral HPLC : Employ a column with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and a mobile phase of hexane/isopropanol with 0.1% diethylamine. Retention time and peak area ratios quantify enantiomeric excess (ee).

- NMR with chiral shift reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce splitting of proton signals for enantiomers in deuterated solvents.

Cross-validate results with polarimetry or X-ray crystallography for absolute configuration confirmation .

Q. What analytical techniques are most suitable for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm proton and carbon environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm).

- FT-IR : Identify N-H stretching (2500–3000 cm⁻¹) and C-N vibrations (~1100 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ and isotopic patterns.

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl (theoretical Cl⁻ content: ~24.3% for dihydrochloride) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory crystallographic data when determining the absolute configuration of this compound?

- Methodological Answer :

- Refinement Software : Use SHELXL (from the SHELX suite) for high-resolution data. Adjust parameters for hydrogen atom positioning and thermal displacement .

- Twinned Data Analysis : Apply the Hooft parameter or Flack test to resolve ambiguities in chiral centers.

- Complementary Methods : Validate with CD spectroscopy or computational chemistry (DFT-based optical rotation calculations) .

Q. How should researchers design stability studies to assess the degradation pathways of this compound under various storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., oxidation of the amine group or hydrolysis of the piperidine ring).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions. Store samples in airtight, light-resistant containers with desiccants .

Q. What computational methods are effective in predicting the pharmacodynamic properties of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., GPCRs or monoamine transporters).

- QSAR Modeling : Corrogate structural features (e.g., logP, pKa) with activity data from analogs.

- ADMET Prediction : Tools like SwissADME or ADMETlab2 estimate bioavailability, blood-brain barrier penetration, and toxicity .

Safety and Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.